molecular formula C4H2Cl4FNO B12573079 Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- CAS No. 501953-91-9

Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)-

Cat. No.: B12573079
CAS No.: 501953-91-9
M. Wt: 240.9 g/mol
InChI Key: DTMYUOBBMVAJFL-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- is a chemical compound with the molecular formula C4H2Cl4FNO. It is characterized by the presence of both fluoro and trichloroacetyl groups, making it a unique reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- typically involves the reaction of trichloroacetyl chloride with a fluoro-substituted ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield a substituted amide, while reaction with an alcohol can produce an ester .

Scientific Research Applications

Ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, 2-fluoro-N-(trichloroacetyl)- involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The fluoro and trichloroacetyl groups can also participate in various chemical transformations, contributing to the compound’s versatility .

Properties

CAS No.

501953-91-9

Molecular Formula

C4H2Cl4FNO

Molecular Weight

240.9 g/mol

IUPAC Name

2-fluoro-N-(2,2,2-trichloroacetyl)ethanimidoyl chloride

InChI

InChI=1S/C4H2Cl4FNO/c5-2(1-9)10-3(11)4(6,7)8/h1H2

InChI Key

DTMYUOBBMVAJFL-UHFFFAOYSA-N

Canonical SMILES

C(C(=NC(=O)C(Cl)(Cl)Cl)Cl)F

Origin of Product

United States

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